Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate
Overview
Description
Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate is a complex organic compound with the molecular formula C15H12N2O8. It is characterized by the presence of a nitrofuran moiety and a benzene ring substituted with carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate typically involves the reaction of 5-nitrofuran-2-carboxylic acid with 5-amino-1,3-benzenedicarboxylic acid dimethyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. This oxidative stress can damage cellular components, resulting in antimicrobial effects. Additionally, the compound may interact with enzymes and receptors involved in inflammatory and cancer pathways, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-[(5-nitrothiophene-2-carbonyl)amino]benzene-1,3-dicarboxylate
- Dimethyl 5-[(5-nitropyrrole-2-carbonyl)amino]benzene-1,3-dicarboxylate
- Dimethyl 5-[(5-nitroimidazole-2-carbonyl)amino]benzene-1,3-dicarboxylate
Uniqueness
Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate is unique due to the presence of the nitrofuran moiety, which imparts distinct chemical and biological properties. The nitrofuran group is known for its antimicrobial activity, making this compound particularly valuable in the development of antimicrobial agents. Additionally, the combination of the nitrofuran moiety with the benzene-1,3-dicarboxylate structure provides a versatile scaffold for further chemical modifications and applications .
Biological Activity
Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological properties, and potential therapeutic applications, supported by relevant data and research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C15H12N2O8
- Molecular Weight : 348.27 g/mol
- CAS Number : 5348-81-2
Synthesis
The synthesis of this compound typically involves the reaction of 5-nitrofuran-2-carboxylic acid with 5-amino-1,3-benzenedicarboxylic acid dimethyl ester. The reaction is generally facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
The biological activity of this compound is largely attributed to its nitrofuran moiety, which can generate reactive oxygen species (ROS) upon metabolic activation. This leads to oxidative stress in microbial cells, causing damage to cellular components and exerting antimicrobial effects. Additionally, the compound may interact with various enzymes and receptors involved in inflammatory and cancer pathways, potentially modulating their activity.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against a range of pathogens:
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.06 | |
Klebsiella pneumoniae | 0.25 | |
Enterococcus faecalis | 0.25 | |
Escherichia coli | 0.25 |
Studies have shown that the compound exhibits potent antibacterial activity comparable to or exceeding that of standard antibiotics like ampicillin and ciprofloxacin. For instance, it has been reported that certain derivatives exhibit MIC values as low as 0.06 µg/mL against Staphylococcus aureus .
Antifungal Activity
In addition to its antibacterial properties, this compound also shows antifungal activity:
The presence of the nitrofuran group is critical for this activity, as it enhances the compound's ability to disrupt fungal cell membranes and inhibit growth.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. The mechanism involves modulation of inflammatory pathways through interaction with specific molecular targets within immune cells.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications to the nitrofuran moiety and the benzene ring significantly influence the biological activity of the compound. Electron-withdrawing groups enhance antimicrobial efficacy, while hydrophobic moieties increase lipophilicity and cellular uptake .
Case Studies
-
Antibacterial Efficacy Against Resistant Strains :
A recent study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. The results indicated that the compound maintained potent activity even against these resistant strains, suggesting its potential as an alternative therapeutic agent in treating resistant infections . -
In Vivo Studies :
Preliminary in vivo studies on animal models have shown that this compound can reduce inflammation and bacterial load in infected tissues without significant toxicity, highlighting its therapeutic potential in clinical settings .
Properties
IUPAC Name |
dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O8/c1-23-14(19)8-5-9(15(20)24-2)7-10(6-8)16-13(18)11-3-4-12(25-11)17(21)22/h3-7H,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLKSUUIGAYUOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353492 | |
Record name | dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5348-81-2 | |
Record name | dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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